Isamoltan

Overview

Description

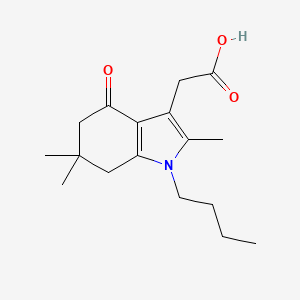

Isamoltane, a compound with notable pharmacological activity, has been studied extensively in the context of its interactions with various receptor subtypes in the brain, particularly those related to serotonin (5-HT) and β-adrenoceptors. Notably, isamoltane has been identified as a β-adrenoceptor ligand with significant activity as an anxiolytic in humans. Its selectivity towards 5-HT1B receptors over 5-HT1A receptors has been highlighted, demonstrating its unique pharmacological profile (Waldmeier et al., 1988).

Synthesis Analysis

Isatins, including derivatives related to isamoltane, are versatile substrates in synthetic chemistry, facilitating the synthesis of various heterocyclic compounds. Recent advancements in isatin-based multicomponent reactions (MCRs) have underscored the utility of isatins as building blocks for creating structurally diverse heterocyclic compounds. The ability of isatins to undergo nucleophilic attack and to serve as donors of oxindole fragments is particularly notable, leading to a wide array of spirocyclic products (Liu, Wang, & Wan, 2013).

Molecular Structure Analysis

The molecular structure of isamoltane and its derivatives is characterized by the presence of an isatin core, which is a key feature of their chemical identity. This core structure is pivotal in the compound's reactivity and interaction with biological targets. The structural versatility of isatin derivatives stems from their ability to participate in various chemical reactions, leading to the formation of compounds with significant biological activity.

Chemical Reactions and Properties

Isatin derivatives undergo a plethora of chemical reactions, including nucleophilic addition, cycloaddition, and electrophilic substitution. These reactions are instrumental in modifying the isatin scaffold, leading to new compounds with diverse chemical properties and potential biological activities. The ability of isatins to engage in multicomponent reactions (MCRs) is particularly valuable in the synthesis of complex heterocyclic structures, offering a broad spectrum of chemical diversity (Liu, Wang, & Wan, 2013).

Physical Properties Analysis

The physical properties of isamoltane and related isatin derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure and the nature of substituents on the isatin core. These properties are crucial for the compound's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) characteristics.

Chemical Properties Analysis

The chemical properties of isamoltane, including its reactivity, stability, and interaction with biological targets, are determined by the functional groups present in the molecule. The isatin core of isamoltane derivatives provides a reactive platform for further chemical modifications, enhancing their potential as pharmacologically active compounds. The selectivity of isamoltane for 5-HT1B receptors over 5-HT1A receptors, as demonstrated by Waldmeier et al. (1988), is a prime example of how molecular modifications can influence biological activity (Waldmeier et al., 1988).

Scientific Research Applications

1. Effects on Serotonin Neurotransmission

Isamoltan is a β-adrenoceptor and 5-HT1B receptor antagonist with a higher affinity for 5-HT1B receptors than for 5-HT1A receptors. Research by Rényi, Larsson, Berg, Svensson, Thorell, and Ross (2004) found that this compound affects serotonin (5-HT) neurotransmission in the rat brain. This compound was found to be about five times more potent as a ligand for the 5-HT1B receptor than for the 5-HT1A receptor. In vivo, this compound significantly increased the concentration of 5-hydroxyindoleacetic acid in the hypothalamus and hippocampus, indicating an increased 5-HT turnover. This effect was not due to the β-adrenoceptor blocking action of this compound, as other β-adrenoceptor antagonists did not have significant effects on 5-HT turnover. Additionally, this compound induced the wet-dog shake response, which was blocked by the tryptophan hydroxylase inhibitor p-chlorophenylalanine, suggesting that 5-HT2 receptors are involved in its expression (Rényi et al., 2004).

2. Role in Cerebral Blood Flow After Subarachnoid Hemorrhage

Cambj-Sapunar, Yu, Harder, and Roman (2003) studied the interaction between 5-hydroxytryptamine1B (5-HT1B) receptors and 20-hydroxyeiscosatetraenoic acid (20-HETE) in contributing to the acute fall in regional cerebral blood flow (rCBF) after subarachnoid hemorrhage (SAH) in rats. They found that blockade of 5-HT1B receptors with isamoltane hemifumarate prevented the sustained fall in rCBF seen after SAH. Intracisternal injection of 5-HT increased 20-HETE levels and reduced rCBF by 30%, which was prevented by HET0016, an inhibitor of 20-HETE synthesis. The study suggests that the release of 5-HT after SAH activates 5-HT1B receptors and the synthesis of 20-HETE, contributing to the acute fall in rCBF (Cambj-Sapunar et al., 2003).

3. Entrainment Disorder in OLETF Rats

Shimazoe, Nakamura, Kobayashi, Watanabe, Miyasaka, Kono, and Funakoshi (2004) investigated the role of 5-HT1A and 5-HT1B receptors in entrainment function in Otsuka Long Evans Tokushima fatty (OLETF) rats. They found that light-induced Fos expression in the suprachiasmatic nucleus was significantly decreased in OLETF rats compared to control rats. This decrease was significantly reversed by pretreatment with the 5-HT1B receptor antagonist this compound, suggesting that 5-HT1B receptors are involved in the reduced entrainment function of OLETF rats (Shimazoe et al., 2004).

Mechanism of Action

properties

IUPAC Name |

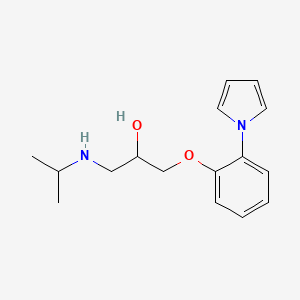

1-(propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c1-13(2)17-11-14(19)12-20-16-8-4-3-7-15(16)18-9-5-6-10-18/h3-10,13-14,17,19H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTVPGKWYHWYAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045671 | |

| Record name | Isamoltan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55050-95-8, 116861-00-8 | |

| Record name | 1-[(1-Methylethyl)amino]-3-[2-(1H-pyrrol-1-yl)phenoxy]-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55050-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isamoltanum | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055050958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isamoltan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116861008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isamoltan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISAMOLTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TP37O5J17 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Isamoltan's role in the context of this research on serotonergic responses?

A1: The research paper investigates the effects of muramyl dipeptide (MDP) on serotonergic responses in different isolated muscle preparations. This compound, alongside L-propranolol, was used as a control substance in the study on rat vas deferens. The researchers found that both this compound and L-propranolol did not affect the enhancement of twitches caused by serotonin (5-HT) nor the potentiation induced by MDP []. This suggests that this compound, in the context of this study, did not interfere with the serotonergic pathways being investigated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-Hydroxy-3-[(2-methyl-1-oxoallyl)oxy]propyl]-N-(4-methylphenyl)glycine](/img/structure/B1220567.png)

![2-Bromo-8-chloro-1,1,9-trimethyl-5-methylidenespiro[5.5]undec-8-en-3-one](/img/structure/B1220579.png)

![1-[2-Deoxy-2-(hydroxymethyl)pentofuranosyl]-4-imino-1,4-dihydropyrimidin-2-ol](/img/structure/B1220580.png)